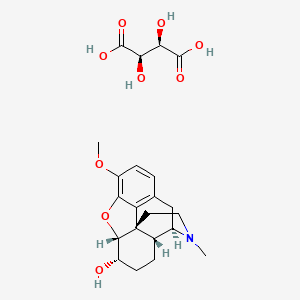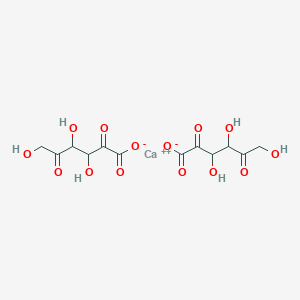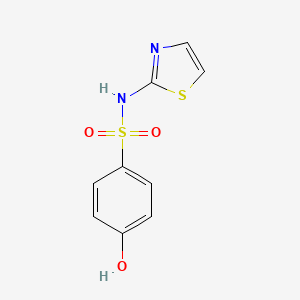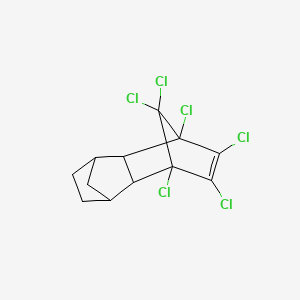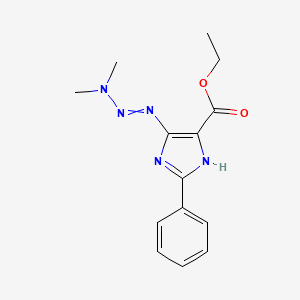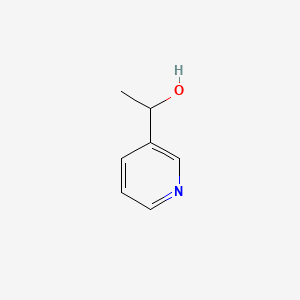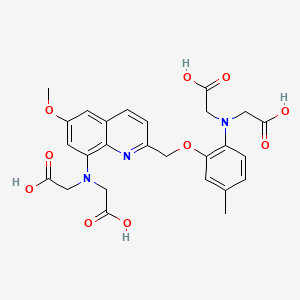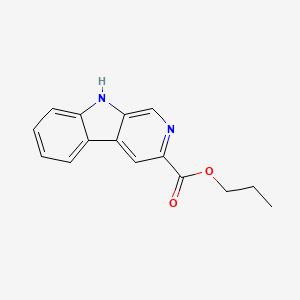
Propyl beta-carboline-3-carboxylate
Übersicht
Beschreibung
Chemical Reactions Analysis
PrCC interacts with various biological targets, including benzodiazepine receptors . Studies have demonstrated that PrCC exhibits high affinity binding to these receptors in human brain tissue. Its binding profile is similar to that of diazepam and flunitrazepam , suggesting a shared pharmacological specificity .
Wissenschaftliche Forschungsanwendungen
Benzodiazepine Receptor Interaction
Propyl beta-carboline-3-carboxylate has shown significant interactions with benzodiazepine receptors. It is found that certain esters of beta-carboline-3-carboxylic acid, including the propyl ester, exhibit affinity for benzodiazepine receptors in bovine cortex membranes. This affinity is influenced by the molecular size, hydrophobicity, and electronic parameters of the ester alcohol component of these beta-carbolines (Lippke et al., 1983).
Antagonistic Effects in Behavioral Studies
In studies on mice, Propyl beta-carboline-3-carboxylate (beta-CCP) demonstrated antagonistic effects in passive avoidance tests influenced by benzodiazepines like diazepam. Beta-CCP blocked the impairing effects of diazepam on passive avoidance behavior, indicating its role as an antagonist in these tests (Nagatani & Yamamoto, 1991).
Modulation of GABA Binding
Research shows that the propyl ester of beta-carboline-3-carboxylic acid can enhance low-affinity GABA binding, acting as a benzodiazepine agonist. This modulation of GABA binding supports the hypothesis that the actions of beta-carboline esters, including propyl beta-carboline-3-carboxylate, are mediated through a GABA-benzodiazepine receptor complex (Skerritt et al., 1982).
Behavioral Actions in Anxiety and Exploratory Behaviour
Propyl beta-carboline-3-carboxylate has been assessed for its effects in tests of anxiety and exploratory behavior. It significantly reduced social interaction time without affecting locomotor activity, indicating anxiogenic action. In exploratory tests, it reduced head-dipping and rearing, which are typical exploratory behaviors. These findings are consistent with those observed for other structurally related beta-carbolines (File et al., 1984).
Differential Pharmacological Effects
The pharmacological effects of beta-carboline-3-carboxylic acid esters, including the propyl ester, have been studied both in vitro and in vivo. These esters are potent inhibitors of 3H-flunitrazepam binding in the rat cerebellum and cerebral cortex. Notably, the propyl ester differs from other esters in its lack of proconvulsant activity and its antagonistic action against convulsions induced by other beta-carboline esters (Oakley & Jones, 1982).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
propyl 9H-pyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-2-7-19-15(18)13-8-11-10-5-3-4-6-12(10)17-14(11)9-16-13/h3-6,8-9,17H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRVAGIQTHEEQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227627 | |
| Record name | Propyl beta-carboline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl beta-carboline-3-carboxylate | |
CAS RN |
76808-18-9 | |
| Record name | Propyl beta-carboline-3-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076808189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl beta-carboline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



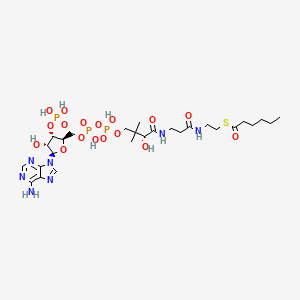
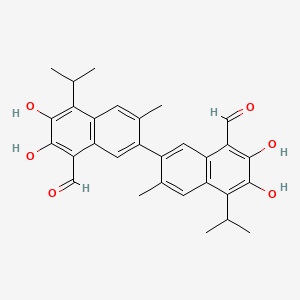
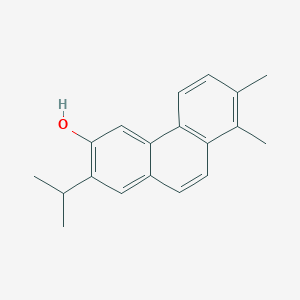
![(6R,9S,10R)-10-isocyano-9-isopropyl-3,6-dimethyl-spiro[4.5]dec-3-ene](/img/structure/B1215087.png)
![6,7-Dihydro-5h-dibenzo[a,c][7]annulen-5-one](/img/structure/B1215088.png)
